Tetrahexylammonium bromide

Vue d'ensemble

Description

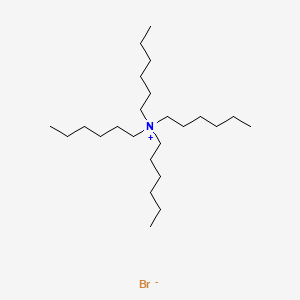

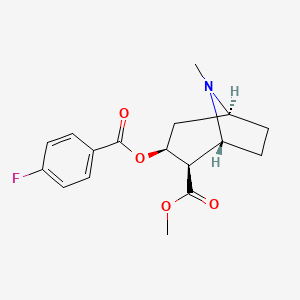

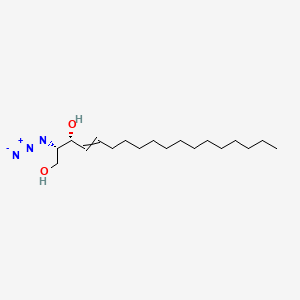

Tetrahexylammonium bromide is a quaternary ammonium salt . It consists of positively charged nitrogen atoms attached to a long alkyl chain . It is commonly used as a surfactant and phase-transfer catalyst .

Synthesis Analysis

Tetrahexylammonium bromide can be used as a hydrogen bond acceptor in the preparation of deep eutectic solvents which can be used for desulfurization and denitrogenation from n-heptane . It can also be used to produce an aqueous biphasic system for the heavy metal ions preconcentration .Molecular Structure Analysis

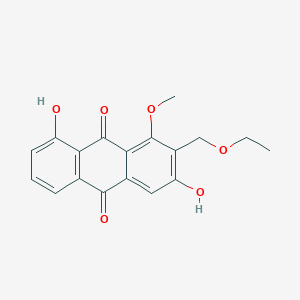

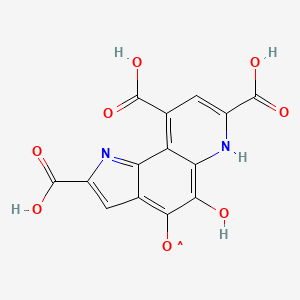

The molecular formula of Tetrahexylammonium bromide is [CH3(CH2)5]4N (Br) . It has a molecular weight of 434.58 .Chemical Reactions Analysis

Tetrahexylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used for the in situ preparation of tetraethylammonium superoxide from potassium superoxide for the conversion of primary alkyl halides to dialkyl peroxides .Physical And Chemical Properties Analysis

Tetrahexylammonium bromide appears as a solid and its melting point is 99-100 °C (lit.) . It is suitable for ion pair chromatography .Applications De Recherche Scientifique

Preparation of Deep Eutectic Solvents

Tetrahexylammonium bromide can be used as a hydrogen bond acceptor in the preparation of deep eutectic solvents . These solvents are a type of ionic liquid with a low melting point. They are used in a variety of applications, including as green solvents for chemical reactions and extractions .

Desulfurization and Denitrogenation

In the field of petrochemicals, Tetrahexylammonium bromide is used for desulfurization and denitrogenation from n-heptane . This process is crucial in the refining of crude oil, where sulfur and nitrogen compounds need to be removed to prevent corrosion and pollution .

Heavy Metal Ions Preconcentration

Tetrahexylammonium bromide can be used to produce an aqueous biphasic system for the preconcentration of heavy metal ions . This is particularly useful in environmental analysis, where trace amounts of heavy metals need to be detected and quantified .

Fabrication of Optical Chemical Gas-Sensors

This compound can also be used as a phase transfer salt to fabricate an optical chemical gas-sensor . These sensors are used in various industries for the detection of specific gases, contributing to safety and process control .

Ion Pair Reagent

Tetrahexylammonium bromide acts as an ion pair reagent , which is used in the extraction of molybdenum complexes into toluene film . This is particularly useful in the field of analytical chemistry, where ion pairing is a common technique used in reversed-phase liquid chromatography .

Organic Synthesis

Lastly, Tetrahexylammonium bromide is used in organic synthesis . As a quaternary ammonium salt, it can act as a phase-transfer catalyst, facilitating the migration of a reactant from one phase into another where reaction can take place .

Mécanisme D'action

Target of Action

Tetrahexylammonium bromide is a quaternary ammonium compound Similar compounds like tetraethylammonium are known to interact with autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

It is known that tetraethylammonium, a similar compound, blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that Tetrahexylammonium bromide might have a similar mode of action.

Biochemical Pathways

It has been reported that tetraethylammonium bromide, a similar compound, can catalyze the oxidation of organic sulfides to sulfoxides . This suggests that Tetrahexylammonium bromide might affect similar biochemical pathways.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 434580 , could influence its pharmacokinetic profile.

Result of Action

Tetrahexylammonium bromide has been found to exhibit antibacterial and antiproliferative activities . It has shown potential against both Gram-positive and Gram-negative bacteria . In terms of antiproliferative activity, it has shown moderate activity, except at a concentration of 10 mM .

Safety and Hazards

Propriétés

IUPAC Name |

tetrahexylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCZDCAEVUSPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884059 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4328-13-6 | |

| Record name | Tetrahexylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4328-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tetrahexylammonium bromide?

A1: Tetrahexylammonium bromide has the molecular formula (C6H13)4NBr and a molecular weight of 466.62 g/mol. []

Q2: What spectroscopic techniques are commonly employed for characterizing Tetrahexylammonium bromide?

A2: Researchers frequently utilize spectroscopic methods such as Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, including 81Br-NMR, to characterize Tetrahexylammonium bromide and investigate its interactions. [, , ]

Q3: How does Tetrahexylammonium bromide perform as a phase-transfer catalyst under various conditions?

A3: Tetrahexylammonium bromide exhibits efficacy as a phase-transfer catalyst in various organic reactions, including alkylations and dehydrohalogenations. Its performance is influenced by factors like solvent polarity, temperature, and the presence of other ions. Notably, it demonstrates higher catalytic activity compared to tetrabutylammonium bromide in certain reactions. [, ]

Q4: How does Tetrahexylammonium bromide facilitate the synthesis of allenes?

A5: Tetrahexylammonium bromide acts as a highly efficient catalyst for the isomerization of alkynes to allenes under mild phase-transfer conditions. This reaction offers a valuable synthetic route to allenes, highlighting the compound's versatility in organic synthesis. []

Q5: How is Conductor-like Screening Model (COSMO) employed to study Tetrahexylammonium bromide-based deep eutectic solvents (DES)?

A7: COSMO, with adjustments to account for specific DES interactions, accurately predicts liquid-liquid equilibrium (LLE) in Tetrahexylammonium bromide-based DES. While highly accurate for ethylene glycol (EG) based DES, the model shows lower accuracy for glycerol systems, possibly due to challenges in modeling glycerol’s influence on polarizability within the DES. []

Q6: How does the alkyl chain length of tetraalkylammonium salts influence their properties in solution?

A8: Studies on the viscosities and conductances of tetraalkylammonium bromides (from ethyl to hexyl) in various solvents reveal that increasing the alkyl chain length leads to changes in ion-solvent interactions, affecting properties such as conductivity and viscosity. These findings highlight the influence of alkyl chain length on the behavior of these salts in solution. [, , ]

Q7: How is Tetrahexylammonium bromide employed in analytical techniques for analyzing environmental samples?

A9: Researchers successfully utilize Tetrahexylammonium bromide in an unconventional single-salt aqueous biphasic system (ABS) for extracting trace heavy metals from water samples. This technique, coupled with microwave-induced plasma atomic emission spectrometry (MP-AES), enables sensitive multielement determination of heavy metals, significantly improving detection limits compared to analysis without preconcentration. []

Q8: What are the environmental implications of using Tetrahexylammonium bromide-based DES?

A10: While research on the environmental impact of these DES is ongoing, studies highlight their potential as a greener alternative to traditional solvents in applications such as aromatic extraction. Further research is crucial to fully assess their biodegradability and ecotoxicological effects and develop strategies for responsible waste management and recycling. [, ]

Q9: How does Tetrahexylammonium bromide contribute to understanding biological ion channels?

A11: Tetrahexylammonium bromide, due to its size, serves as a potential tool for probing the pore size of ion channels. Research on Xenopus oocytes suggests that Tetrahexylammonium bromide may have lower membrane permeability compared to sodium ions, providing insights into channel selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)